N-1H-Pyrazol-3-ylthiourea

Description

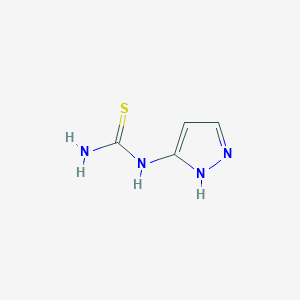

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-5-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAOBNBWVHDICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Pyrazol 3 Ylthiourea

Foundational Synthetic Routes to Pyrazolyl Thioureas

The cornerstone of pyrazolyl thiourea (B124793) synthesis lies in established, reliable chemical reactions. These foundational routes provide the basis for creating the core N-1H-pyrazol-3-ylthiourea structure.

Nucleophilic Addition Reactions of Isothiocyanates with Aminopyrazoles

A primary and widely utilized method for synthesizing pyrazolyl thioureas is the nucleophilic addition of aminopyrazoles to isothiocyanates. nih.govacs.org In this reaction, the amino group of the pyrazole (B372694) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This convergent synthesis approach is fundamental to creating a diverse range of pyrazolyl thiourea derivatives. nih.gov

The reaction typically involves combining an appropriate aminopyrazole, such as 3-aminopyrazole (B16455), with a selected isothiocyanate in a suitable solvent. acs.org The versatility of this method allows for the introduction of various substituents on both the pyrazole ring and the thiourea nitrogen atoms, depending on the starting materials chosen. For instance, reacting 3-aminopyrazole with 4-chlorobenzyl isothiocyanate in dichloromethane (B109758) yields 1-(4-chlorobenzyl)-3-(1H-pyrazol-3-yl)thiourea. acs.org The reaction conditions can be tailored, sometimes employing a base to facilitate the deprotonation of the pyrazole NH group, although in some cases, the basicity of the aminopyrazole itself is sufficient. nih.govacs.org

It is important to note that competition can exist between different nucleophilic sites within the aminopyrazole molecule, potentially leading to the formation of isomeric products. nih.govacs.org For example, with 3-aminopyrazole, the reaction can occur at the exocyclic amino group or the pyrazole ring nitrogen, leading to pyrazolyl thioureas or pyrazolyl carbothioamides, respectively. nih.govacs.org Separation of these isomers often requires chromatographic techniques. acs.org

Strategic Approaches for 1H-Pyrazol-3-ylthiourea Synthesis

The synthesis of the specific parent compound, 1H-pyrazol-3-ylthiourea, and its derivatives often begins with the strategic construction of the 3-aminopyrazole precursor. A common route to 3-aminopyrazoles involves the cyclization reaction between α,β-unsaturated nitriles and hydrazine (B178648). arkat-usa.org Another established method is the reaction of hydrazines with 3-oxo-alkanenitriles. arkat-usa.org

Once the 3-aminopyrazole is obtained, the thiourea moiety is introduced. A direct approach involves the reaction of 3-aminopyrazole with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, under acidic conditions. This method can also be used to generate an in situ isothiocyanate for subsequent reaction.

Alternatively, acyl isothiocyanates can be employed. These are typically generated by reacting an acyl chloride with a thiocyanate salt and then reacted with the aminopyrazole to form N-acyl-N'-pyrazolylthiourea derivatives. researchgate.net For example, benzoyl chloride can be reacted with ammonium thiocyanate to form benzoyl isothiocyanate, which then reacts with 5-methyl-1H-pyrazol-3-ylamine to yield N-benzoyl-N'-(5-methyl-1H-pyrazol-3-yl)thiourea. researchgate.net

Advanced Synthetic Techniques for Derivatives and Analogues

To improve efficiency, yield, and environmental friendliness, chemists have developed advanced synthetic methods for preparing this compound derivatives and related hybrid molecules. These techniques often allow for the construction of complex molecules in fewer steps.

One-Pot Multicomponent Reactions for Pyrazole-Thiourea Hybrid Systems

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazole-thiourea hybrids. researchgate.netresearchgate.net These reactions combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials, minimizing the need for isolating intermediates and reducing waste. researchgate.net

Several MCRs have been developed to create pyrazole-containing systems that may also incorporate a thiourea or a related sulfur-containing heterocycle. For instance, an efficient one-pot synthesis of pyrazolyl-thiazolidinedione hybrid analogues involves the condensation of a pyrazole aldehyde, chloroacetic acid, and thiourea using sodium acetate. researchgate.net While not directly forming a simple pyrazolyl thiourea, this demonstrates the principle of bringing together pyrazole and thiourea-derived components in a single step to build more complex heterocyclic systems. researchgate.net Another example involves the reaction of hydrazine, isothiocyanates, and 1,3-dicarbonyl compounds to construct multi-substituted aminopyrazole derivatives. tandfonline.com

The following table provides examples of MCRs used to synthesize pyrazole-containing hybrids:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Pyrazole aldehyde, Chloroacetic acid, Thiourea | Sodium acetate | Pyrazolyl-thiazolidinedione hybrids | researchgate.net |

| Hydrazine hydrate (B1144303), Isothiocyanates, 1,3-Dicarbonyl compounds | Ethanol | Multi-substituted aminopyrazole derivatives | tandfonline.com |

| 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole, Thiophene-2-carbaldehyde, Malononitrile | Ethanolic piperidine (B6355638) or NH4OAc | Pyran or Pyridine hybrids | nih.gov |

| Ethyl benzoylacetate, Malononitrile, Aryl aldehydes, Hydrazine hydrate | Choline chloride:thiourea (DES), reflux, ultrasound | Pyrano[2,3-c]pyrazole-5-carbonitrile derivatives | mdpi.com |

Mechanochemical and Microwave-Assisted Syntheses

In line with the principles of green chemistry, mechanochemical and microwave-assisted synthetic methods have been applied to the synthesis of pyrazole and thiourea-containing compounds. ekb.eg These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govmdpi.com

Mechanochemistry , which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free or low-solvent approach to synthesis. nih.govrsc.org This method has been successfully used to prepare a variety of pharmaceutical cocrystals and other organic compounds. nih.gov While specific examples for this compound are not extensively detailed, the synthesis of 3,5-dimethyl-1H-pyrazole has been achieved through a solvent-less grinding method, showcasing the potential of mechanochemistry in pyrazole synthesis. acs.org

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant acceleration of reaction rates. dergipark.org.trnih.gov This technique has been employed for the synthesis of various pyrazole derivatives. dergipark.org.trnih.govmdpi.com For example, the reaction of chalcones with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazoles. nih.govmdpi.com Microwave-assisted methods have also been used for the synthesis of pyrazolo[3,4-b]pyridines and other fused pyrazole systems. nih.gov The application of microwave heating can be particularly advantageous in multicomponent reactions, further enhancing their efficiency. mdpi.com

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound scaffold is assembled, it can be further modified to create a library of derivatives with diverse properties. nih.govontosight.ai Functionalization can occur at several positions, including the pyrazole ring nitrogens, the carbon atoms of the pyrazole ring, and the second nitrogen of the thiourea moiety.

Derivatization of the thiourea nitrogen is a common strategy. ontosight.ai For example, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-thiourea is synthesized by reacting the appropriate precursors, introducing a phenylethyl group onto the thiourea backbone. ontosight.ai This highlights how different substituents can be incorporated to modulate the compound's properties. ontosight.ai

The pyrazole ring itself offers multiple sites for functionalization. The N1 position of the pyrazole can be substituted with various groups, such as alkyl or benzyl (B1604629) groups, which can influence the compound's biological activity. smolecule.com Additionally, the carbon atoms of the pyrazole ring can be substituted. For instance, starting with a substituted pyrazole, such as 5-methyl-1H-pyrazol-3-ylamine, leads to a methyl group at the C5 position of the final thiourea derivative. researchgate.net

Furthermore, the thiourea group can participate in cyclization reactions to form new heterocyclic rings. For example, pyrazolylthiourea derivatives can be treated with reagents like chloroacetic acid or α-halo ketones to construct thiazole (B1198619) or thiazolidinone rings fused or linked to the pyrazole core. researchgate.netconicet.gov.ar The reaction of 1-aroyl-3-aryl thioureas with chloroacetyl chloride, for instance, yields 2-aroylimino-3-aryl-thiazolidin-4-ones. conicet.gov.ar

The following table summarizes some derivatization strategies:

| Starting Material Core | Reagent | Functionalization/Derivatization Site | Resulting Structure | Reference |

| This compound | Alkyl/Aryl Isothiocyanate | Thiourea Nitrogen | N-substituted-N'-1H-pyrazol-3-ylthiourea | ontosight.ai |

| 1H-Pyrazol-3-amine | Substituted Isothiocyanate | Thiourea Nitrogen | N-substituted-N'-1H-pyrazol-3-ylthiourea | nih.gov |

| N-Acyl-N'-pyrazolylthiourea | - | Can be a target itself or a precursor for further reactions | N-Acyl-N'-pyrazolylthiourea | researchgate.net |

| Pyrazolylthiourea | Chloroacetic acid | Thiourea group (cyclization) | Pyrazolyl-thiazolidinone derivatives | researchgate.net |

| Pyrazolylthiourea | 3-Chloropentane-2,4-dione | Thiourea group (cyclization) | Thiazole derivatives | conicet.gov.ar |

Chemical Modifications at the Thiourea Moiety

The thiourea moiety within this compound and its derivatives is a versatile functional group that can undergo a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of heterocyclic compounds and other derivatives. Key reactions include oxidation, reduction, condensation, and cyclization.

The sulfur atom in the thiourea group is susceptible to oxidation , which can lead to the formation of sulfonyl derivatives or sulfoxides. smolecule.com Conversely, reduction of the thiourea compound can yield the corresponding amines. smolecule.com Common oxidizing agents for such transformations include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are typically used for reduction. smolecule.com

The nitrogen atoms of the thiourea group are nucleophilic and can participate in condensation reactions . For instance, the reaction of 1-(5-methyl-1H-pyrazol-3-yl)thiourea with benzaldehyde (B42025) in the presence of sodium hydroxide (B78521) results in the formation of 1-benzylidene-3-(5-methyl-4H-pyrazol-3-yl)thiourea. ekb.eg

Perhaps the most significant modifications involve cyclization reactions , where the thiourea moiety acts as a building block for new heterocyclic rings. The reactivity of the thiourea core allows it to react with various bifunctional reagents to afford new ring systems.

Formation of Thioxoimidazolidinones: Reaction of 1-(5-methyl-4H-pyrazol-3-yl)thiourea with ethyl chloroacetate (B1199739) in the presence of potassium carbonate leads to the formation of 1-(5-methyl-4H-pyrazol-3-yl)-2-thioxoimidazolidin-4-one. ekb.eg This reaction involves the alkylation of the sulfur or nitrogen atom followed by intramolecular cyclization.

Formation of Dihydropyrimidine-2(1H)-thiones: Pyrazolyl-substituted chalcones can react with thiourea under basic conditions to yield dihydropyrimidine-2(1H)-thiones. nih.gov

Formation of Pyrazolo-triazines: In related systems, 1-acyl-3-(1H-pyrazol-5-yl)thiourea derivatives have been shown to undergo condensation to form triazine rings. flinders.edu.au Similarly, base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas is a known pathway to produce 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar

These transformations highlight the utility of the thiourea group as a versatile handle for the chemical modification of pyrazole-containing molecules, enabling the generation of diverse molecular architectures. ontosight.ai

Substituent Effects on Reaction Pathways and Yields

Substituent effects play a critical role in directing the reaction pathways and influencing the product yields during the synthesis and transformation of this compound derivatives. A prominent example is the reaction between pyrazole amines and isothiocyanates, which can lead to the competitive formation of two structural isomers: pyrazolyl thioureas and pyrazolyl carbothioamides. nih.govacs.org

For example, the reaction of 1H-Pyrazol-3-amine with substituted isothiocyanates demonstrates a clear divergence in reaction pathways. When 1H-Pyrazol-3-amine is reacted with 4-chlorobenzyl isothiocyanate, the reaction yields a mixture of 3-Amino-N-(4-chlorobenzyl)-1H-pyrazole-1-carbothioamide and 1-(4-chlorobenzyl)-3-(1H-pyrazol-3-yl)thiourea. The carbothioamide isomer is formed in a much higher yield (65%) compared to the thiourea isomer (8%). This indicates a strong preference for one reaction pathway over the other, influenced by the nature of the isothiocyanate's substituent. acs.org

The reaction conditions, such as temperature and reaction time, also play a role. The reaction with 4-chlorophenyl isothiocyanate is stirred for 20 hours at room temperature, while the reaction with 4-chlorobenzyl isothiocyanate is refluxed at 60°C for 16 hours, suggesting that the reactivity and the resulting product distribution are sensitive to the reaction parameters. nih.govacs.org

The table below summarizes the effect of the isothiocyanate substituent on the product distribution and yield in the reaction with 1H-Pyrazol-3-amine.

Table 1: Influence of Isothiocyanate Substituent on Product Formation

| Pyrazole Reactant | Isothiocyanate | Product 1 (Carbothioamide) | Yield | Product 2 (Thiourea) | Yield | Reference |

|---|---|---|---|---|---|---|

| 1H-Pyrazol-3-amine | 4-Chlorobenzyl isothiocyanate | 3-Amino-N-(4-chlorobenzyl)-1H-pyrazole-1-carbothioamide | 65% | 1-(4-Chlorobenzyl)-3-(1H-pyrazol-3-yl)thiourea | 8% | acs.org |

This data clearly illustrates that a seemingly minor change in the isothiocyanate reactant—from a 4-chlorobenzyl group to a 4-chlorophenyl group—dramatically shifts the major product from the carbothioamide to the thiourea isomer, demonstrating a profound substituent effect on the reaction pathway and yields. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 1h Pyrazol 3 Ylthiourea Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon frameworks in organic molecules. For N-1H-Pyrazol-3-ylthiourea, both ¹H and ¹³C NMR provide critical data for confirming its covalent structure and understanding the electronic environment of each atom.

The ¹H NMR spectrum of pyrazole-thiourea compounds provides valuable information regarding the number of different types of protons and their neighboring environments. In a representative analogue, 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea, the pyrazole (B372694) ring protons exhibit distinct signals. Specifically, the proton at position 4 of the pyrazole ring (pyrazole-H) typically appears as a doublet, with a chemical shift value around δ 6.58 ppm, while the proton at position 5 (pyrazole-H) is observed further downfield as a doublet at approximately δ 7.56 ppm semanticscholar.org.

The protons of the N-H groups in the thiourea (B124793) moiety are also readily identifiable in the ¹H NMR spectrum. These protons typically appear as singlet signals at downfield chemical shifts, often in the range of δ 8.87 to 11.94 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms semanticscholar.org. The specific chemical shifts can be influenced by solvent effects and the presence of intramolecular hydrogen bonding. Aromatic protons, if present on substituents, will resonate in their characteristic region, typically between δ 7.00 and 8.00 ppm semanticscholar.org.

Table 1: Representative ¹H NMR Chemical Shifts for a Pyrazolyl-Phenylthiourea Derivative semanticscholar.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole-H4 | 6.58 | d |

| Pyrazole-H5 | 7.56 | d |

| Aromatic-H | 7.03 - 7.91 | m |

| N-H (thiourea) | 8.87 | s |

| N-H (thiourea) | 9.31 | s |

| N-H (pyrazole) | 11.94 | s |

Note: Data is for 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea and serves as a representative example.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic. For instance, the carbon atoms of the pyrazole ring in a related phenylthiourea derivative have been observed at approximately δ 104.63, 127.28, and 140.89 ppm semanticscholar.org.

A key feature in the ¹³C NMR spectrum of this compound is the resonance of the thiocarbonyl carbon (C=S). This carbon is typically found significantly downfield due to the deshielding effect of the sulfur atom, with a characteristic chemical shift around δ 179.51 ppm semanticscholar.org. The carbon atoms of any aromatic substituents will appear in the expected region of δ 118 to 142 ppm semanticscholar.org.

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrazolyl-Phenylthiourea Derivative semanticscholar.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole-C4 | 104.63 |

| Pyrazole-C3/C5 | 127.28, 140.89 |

| Aromatic-C | 118.82 - 141.75 |

| C=S (thiourea) | 179.51 |

Note: Data is for 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea and serves as a representative example.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands are expected.

The N-H stretching vibrations of both the pyrazole ring and the thiourea moiety are anticipated in the region of 3100-3400 cm⁻¹ semanticscholar.org. The C=N stretching vibration within the pyrazole ring typically appears around 1570-1615 cm⁻¹ mdpi.com. The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for the thiourea group, and it is generally observed in the region of 1250-1020 cm⁻¹. Additionally, C-N stretching vibrations are expected in the fingerprint region, often around 1290 cm⁻¹ for the pyrazole ring mdpi.com.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (pyrazole and thiourea) | 3100 - 3400 |

| C=N Stretching (pyrazole) | 1570 - 1615 |

| C-N Stretching (pyrazole) | ~1290 |

| C=S Stretching (thiourea) | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives under mass spectrometry conditions often involves characteristic losses. Common fragmentation pathways include the loss of small molecules such as HCN and N₂ from the pyrazole ring researchgate.net. The specific fragmentation pattern of this compound would also be influenced by the thiourea moiety. Cleavage of the C-N bonds adjacent to the thiocarbonyl group and fragmentation of the pyrazole ring would likely be competing processes. The presence of sulfur isotopes (³²S and ³⁴S) would result in a characteristic M+2 peak with a relative abundance of approximately 4.4% of the molecular ion peak, which can aid in confirming the presence of a sulfur atom in the molecule sapub.org.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would elucidate its solid-state conformation and packing.

A key structural feature that can be definitively identified by X-ray crystallography is the presence of intramolecular hydrogen bonds. In molecules containing both a hydrogen bond donor (like an N-H group) and a suitable acceptor atom in close proximity, an intramolecular hydrogen bond can form, influencing the molecule's conformation.

Elucidation of Intermolecular Interactions and Crystal Packing

In the crystal structure of N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea, a related derivative, molecules are linked into a one-dimensional polymeric structure primarily through intermolecular N-H···O hydrogen bonds nih.gov. The thiourea NH groups are also involved in intramolecular hydrogen bonds, specifically N—H⋯O and N—H⋯Cl interactions, which contribute to the stabilization of the molecular conformation nih.gov.

Further analysis of pyrazole-containing crystal structures shows the importance of other non-covalent interactions. For instance, in 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, an intermolecular N–H···O hydrogen bond is observed cardiff.ac.uk. Additionally, close C–H···O interactions and π-π contacts between aromatic rings play a crucial role in the crystal packing cardiff.ac.uk. These π-π interactions are characterized by centroid-centroid distances of approximately 3.61 to 3.67 Å, indicating significant orbital overlap that contributes to the stability of the crystal lattice cardiff.ac.uk. Hirshfeld surface analysis is another powerful tool used to explore these intermolecular interactions, revealing the notable presence of both hydrogen bonding and hydrophobic interactions that influence structural stability nih.gov.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Reference |

| Hydrogen Bond | N–H···O | 2.808 | 143.7 | cardiff.ac.uk |

| Hydrogen Bond | N–H···Cl | - | - | nih.gov |

| C-H···O Interaction | C–H···O | 3.259 - 3.266 | 146.4 - 170.7 | cardiff.ac.uk |

| π-π Stacking | Phenyl-Phenyl | 3.65 | - | cardiff.ac.uk |

| π-π Stacking | Phenyl-Thiophenyl | 3.61 | - | cardiff.ac.uk |

This data is derived from closely related pyrazole structures and serves as a model for the potential interactions in this compound.

Investigation of Tautomeric Preferences and Conformational Dynamics in the Solid State

Tautomerism is a key characteristic of pyrazole compounds, and its investigation in the solid state provides unambiguous evidence of the preferred form. For this compound, annular tautomerism involving the pyrazole ring is expected.

Solid-state studies, primarily using X-ray crystallography and solid-state NMR (CP/MAS), are definitive in identifying the dominant tautomer. For example, the X-ray crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide confirmed the presence of the 3-substituted tautomer in the solid state, a finding that was corroborated by 13C and 15N CP/MAS NMR spectra nih.gov. Similarly, investigations into 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is the form predominantly present in the solid state fu-berlin.de.

In the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound that can exist in keto (NH) or enol (OH) forms, X-ray analysis revealed the presence of the 1H-pyrazol-3-ol tautomer in the solid state, which forms dimeric units through hydrogen bonding mdpi.comresearchgate.net. Solid-state 15N NMR is particularly valuable for distinguishing between tautomers, as the chemical shifts of the pyrazole nitrogen atoms are highly sensitive to their chemical environment ("pyridine-like" vs. "pyrrole-like") mdpi.comresearchgate.net.

Conformational dynamics in the solid state are generally restricted; however, the molecule's conformation is "frozen" in the crystal lattice. This allows for detailed analysis of bond lengths, bond angles, and dihedral angles. In a related pyrazole derivative, the pyrazole ring was found to make dihedral angles of 67.4° and 12.5° with two different phenyl rings attached to the molecule, indicating a significantly twisted conformation nih.gov. The thiourea moiety itself can exhibit different conformations, but intramolecular hydrogen bonds, such as those observed between thiourea NH groups and other acceptors in the molecule, can lock it into a specific geometry nih.gov. The flexibility of the thiourea linker in this compound would be similarly constrained by the intermolecular forces that define the crystal packing.

The table below summarizes key findings related to tautomerism and conformation in pyrazole derivatives, providing insight into the expected solid-state behavior of this compound.

| Compound Studied | Technique Used | Solid-State Tautomer | Key Conformational Feature | Reference |

| 1H-pyrazole-3-(N-tert-butyl)-carboxamide | X-ray, Solid-State NMR | 3-substituted tautomer | - | nih.gov |

| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one | X-ray, Solid-State NMR | 1H-pyrazol-3-ol form | Forms hydrogen-bonded dimers | mdpi.comresearchgate.net |

| 4-bromo-3-phenylpyrazole | X-ray Crystallography | 3-phenyl tautomer | - | fu-berlin.de |

| N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea | X-ray Crystallography | - | Pyrazole ring twisted relative to phenyl rings (Dihedral angles: 67.4°, 12.5°) | nih.gov |

Coordination Chemistry of N 1h Pyrazol 3 Ylthiourea Ligands and Their Metal Complexes

N-1H-Pyrazol-3-ylthiourea as a Polydentate Ligand System

This compound is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable chelate rings with a variety of metal ions. nih.gov The thiourea (B124793) moiety [-NH-C(S)-NH-] itself offers multiple potential binding sites, and the addition of the pyrazole (B372694) ring introduces further nitrogen donors. This chemical versatility enables these ligands to adopt various coordination modes. nih.gov The specific mode of coordination is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on either the pyrazole ring or the thiourea nitrogen atoms. conicet.gov.ar

The most common coordination mode for this compound derivatives involves simultaneous bonding through the thiocarbonyl sulfur atom and one of the nitrogen atoms of the pyrazole ring. researchgate.netcore.ac.uk This results in the formation of a stable five- or six-membered chelate ring, which is entropically favored.

Bidentate N,S-Chelation: In many complexes, particularly with transition metals like platinum(II) and palladium(II), the ligand acts as a bidentate donor. researchgate.net Coordination occurs via the thione sulfur atom and the N2 nitrogen atom of the pyrazole ring. This mode is analogous to that observed in similar heterocyclic thiourea ligands, such as N-allyl-N′-pyrimidin-2-ylthiourea, which forms stable complexes through sulfur and a pyrimidine (B1678525) nitrogen. researchgate.net

Monodentate S-Coordination: While less common for N-heterocyclic thioureas, monodentate coordination through only the sulfur atom is a possibility, especially if the nitrogen atom is sterically hindered or if the metal ion has a strong preference for soft donors. nih.govnih.gov In such cases, the stability of the complex might be reinforced by intramolecular hydrogen bonding involving the pyrazole nitrogen. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur in several ways, for instance, with the sulfur atom bridging two metals or with the sulfur coordinating to one metal and a pyrazole nitrogen to another.

The interplay between these potential binding modes makes this compound a flexible and valuable ligand in the design of metal complexes with specific geometries and properties.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this compound ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net Typically, the ligand is dissolved in a solvent such as ethanol, methanol, or acetone, followed by the addition of the metal salt (e.g., chloride, acetate, or nitrate (B79036) salts of the desired metal). nih.govresearchgate.net The reaction mixture is often stirred at room temperature or under reflux to facilitate complex formation. researchgate.netnih.gov The resulting metal complex may precipitate from the solution upon formation or can be isolated by solvent evaporation. Recrystallization is then used to obtain a pure, crystalline product suitable for characterization.

This compound and its derivatives form stable complexes with a range of transition metals, including copper(II) and platinum(II).

Copper(II) Complexes: Copper(II) complexes of thiourea derivatives have been widely studied. researchgate.netnih.gov With this compound, Cu(II) can form complexes where the ligand acts as a bidentate N,S donor. The resulting geometry around the Cu(II) center is often distorted square planar or tetrahedral, depending on the stoichiometry and the steric bulk of the ligands. nih.gov For instance, complexes of the type [Cu(L)₂] or [Cu(L)X₂] (where L is the thiourea ligand and X is a halide) can be synthesized. nih.govresearchgate.net

Platinum(II) Complexes: Platinum(II) has a strong affinity for sulfur and nitrogen donors and typically forms four-coordinate, square-planar complexes. researchgate.netrsc.org The reaction of this compound derivatives with a Pt(II) source like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) readily yields stable complexes. rsc.org In these complexes, the ligand usually coordinates in a bidentate N,S fashion, leading to cis- or trans-isomers of the general formula [Pt(L)₂] or [Pt(L)Cl₂]. conicet.gov.arresearchgate.net The high stability of these complexes is attributed to the formation of the chelate ring and the strong Pt-S and Pt-N bonds.

A combination of spectroscopic and structural methods is essential to unequivocally determine the structure of the metal complexes and understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination mode. Upon complexation, the stretching vibration of the C=S bond, typically observed in the free ligand, shifts to a lower wavenumber, indicating the weakening of the bond due to coordination of the sulfur atom to the metal. researchgate.net Concurrently, changes in the N-H stretching and bending vibrations are also observed. The appearance of new bands in the far-infrared region can be assigned to the M-S and M-N stretching vibrations, providing direct evidence of complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Pt(II), NMR spectroscopy is a powerful tool. In the ¹H NMR spectrum, the resonance for the N-H protons typically shifts downfield upon coordination, indicating their involvement in the complex structure. researchgate.net Similarly, protons on the pyrazole ring can also experience shifts due to the change in the electronic environment upon coordination to the metal center. In ¹³C NMR, the signal for the C=S carbon characteristically shifts upfield when the sulfur atom coordinates to the metal. researchgate.net

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=S) to lower frequency | Coordination via Sulfur atom |

| IR Spectroscopy | Changes in ν(N-H) and δ(N-H) bands | Involvement of thiourea backbone in coordination |

| IR Spectroscopy | New bands in far-IR (500-200 cm⁻¹) | Formation of M-S and M-N bonds |

| ¹H NMR (for diamagnetic complexes) | Downfield shift of N-H proton signals | Change in electronic environment around N-H groups |

| ¹³C NMR (for diamagnetic complexes) | Upfield shift of C=S carbon signal | Coordination via Sulfur atom |

Influence of Ligand Structure on Coordination Geometry and Complex Stability

The structure of the this compound ligand can be systematically modified, and these modifications have a profound impact on the properties of the resulting metal complexes. conicet.gov.ar Substituents on the pyrazole ring or the exocyclic amine of the thiourea moiety can exert both electronic and steric effects.

Steric Effects: The size and position of substituents play a crucial role in determining the coordination geometry. conicet.gov.ar Bulky substituents near the coordination sites can create steric hindrance, which may prevent the formation of certain geometries. For example, very large groups might favor the formation of a two-coordinate linear or a three-coordinate trigonal planar complex over a four-coordinate square-planar one, or they might enforce a tetrahedral geometry over a sterically more demanding square-planar arrangement.

Hydrogen Bonding: Intramolecular hydrogen bonding between the pyrazole N-H and the thiocarbonyl sulfur can pre-organize the ligand into a conformation that is favorable for chelation, thus enhancing the stability of the resulting complex. nih.gov

By carefully tuning the ligand's structure, it is possible to control the coordination environment around the metal ion, which in turn influences the stability, reactivity, and potential applications of the complex.

| Substituent Effect | Influence on Ligand | Impact on Metal Complex |

|---|---|---|

| Electron-donating groups | Increases basicity of N donor | Stronger M-N bond, increased stability |

| Electron-withdrawing groups | Decreases basicity of N donor | Weaker M-N bond, decreased stability |

| Bulky/Steric groups | Creates steric hindrance around donor atoms | Can distort geometry (e.g., from square planar to tetrahedral), may affect stability |

| Hydrogen-bonding groups | Pre-organizes ligand for chelation | Can enhance thermodynamic stability (chelate effect) |

In Vitro Pharmacological Explorations and Biological Efficacy of N 1h Pyrazol 3 Ylthiourea Derivatives

Antineoplastic Activity (In Vitro)

The pyrazole (B372694) nucleus is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant potential in preclinical studies. mdpi.com The incorporation of a thiourea (B124793) moiety often enhances this activity, leading to compounds with potent cytotoxic effects against a variety of human tumor cell lines. mdpi.com

Evaluation of Cytotoxicity Against Diverse Cancer Cell Lines

N-1H-Pyrazol-3-ylthiourea derivatives have been systematically evaluated for their antiproliferative effects across a wide panel of human cancer cell lines. These studies reveal that the cytotoxic potency is highly dependent on the specific substitutions on both the pyrazole and the phenyl rings of the thiourea moiety.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov Notably, compounds featuring 3,4-dichloro and 4-CF₃-phenyl substituents displayed the highest activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov In another study, N-(1H-pyrazol-3-yl)-N'-(4-methylbenzoyl)-thiourea was identified as a lead molecule due to its significant cytotoxic effect. semanticscholar.org

Pyrazoline derivatives, which are dihydro derivatives of pyrazole, have also shown promising anticancer activity. nih.gov Compounds such as 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) and its 4-chlorophenyl analog (2b) exhibited potent activity against HepG-2 (liver cancer) cells with IC₅₀ values of 6.78 µM and 16.02 µM, respectively. nih.gov Other analogs in the same series were effective against A549 (lung cancer) and HeLa (cervical cancer) cells. nih.gov The table below summarizes the cytotoxic activity of selected this compound and related pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4-dichlorophenylthiourea analog (2) | SW620 (Colon) | 1.5 | nih.gov |

| 4-(trifluoromethyl)phenylthiourea analog (8) | SW620 (Colon) | 5.8 | nih.gov |

| 4-chlorophenylthiourea analog (9) | SW620 (Colon) | 7.6 | nih.gov |

| Compound 1b | HepG-2 (Liver) | 6.78 | nih.gov |

| Compound 2b | HepG-2 (Liver) | 16.02 | nih.gov |

| Compound 5b | A549 (Lung) | Notable inhibitory effect | nih.gov |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | A549 (Lung) | Potent | nih.gov |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 (Leukemia) | Potent | nih.gov |

Investigations into Molecular Mechanisms of Antiproliferative Action

The anticancer effects of this compound derivatives are mediated through various molecular mechanisms, including the inhibition of crucial cellular enzymes, modulation of the cell cycle, and disruption of microtubule dynamics.

Cell Cycle Modulation: Disruption of the normal cell cycle progression is a key outcome of treatment with these compounds. Several pyrazole and pyrazoline derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase. nih.govnih.gov For example, compound 1b was found to arrest HepG-2 cells at the G2/M phase at high concentrations. nih.gov This arrest prevents cancer cells from undergoing mitosis, ultimately leading to cell death. This effect is often linked to the inhibition of CDKs that control the cell cycle checkpoints. nih.gov Furthermore, some derivatives have been observed to induce apoptosis, or programmed cell death, by upregulating pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. researchgate.net Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis. researchgate.netresearchgate.net One study found that a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) inhibited tubulin polymerization with an IC₅₀ of 7.30 µM, identifying it as a novel tubulin polymerization inhibitor. nih.gov This mechanism is similar to that of established anticancer drugs like colchicine (B1669291) and vinca (B1221190) alkaloids.

Antimicrobial Activity (In Vitro)

In addition to their antineoplastic properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activities. The versatile pyrazole scaffold, often combined with other heterocyclic rings like thiazole (B1198619), has been a fruitful area for the discovery of new antibacterial and antifungal agents. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the efficacy of pyrazole-thiourea derivatives against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is influenced by the nature and position of substituents on the aromatic rings.

Research has shown that many synthesized pyrazole derivatives exhibit good to moderate activity. mdpi.com For example, a series of novel pyrazoles incorporating a thiophene (B33073) moiety were highly active against pathogens, with one derivative (7b) showing significant potency with MIC values ranging from 0.22 to 0.25 μg/mL. nih.gov In another study, imidazo-pyridine substituted pyrazole derivatives were reported as potent broad-spectrum antibacterial agents, with activity superior to ciprofloxacin (B1669076) against several strains. nih.gov The minimum bactericidal concentration (MBC) values for these compounds were often below 1 μg/mL. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against representative bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolidinone-clubbed pyrazoles | E. coli (Gram-negative) | 16 | nih.gov |

| N-(trifluoromethylphenyl) derivatives | MRSA (Gram-positive) | 0.78 | nih.gov |

| Pyrazole derivative 7b | Various Pathogens | 0.22 - 0.25 | nih.gov |

| Pyrazolo-thiazolin-4-one 4a | C. albicans | 0.45 | nih.gov |

| Pyrazolo-thiazolin-4-one 5a | C. albicans | 0.43 | nih.gov |

| Thiourea derivative 3 | Gram-positive cocci | 2 - 32 | nih.gov |

| Thiourea derivative 9 | Gram-positive cocci | 2 - 32 | nih.gov |

| Hydrazone 21a | S. aureus (Gram-positive) | 2.9 - 7.8 | nih.gov |

| Hydrazone 21a | E. coli (Gram-negative) | 2.9 - 7.8 | nih.gov |

Antifungal Properties

The exploration of pyrazole derivatives has yielded compounds with significant antifungal properties against both human and plant pathogens. researchgate.netnih.govsemanticscholar.org Several pyrazole carboxamide derivatives are used commercially as fungicides in agriculture. nih.gov

In vitro testing against phytopathogenic fungi such as Fusarium graminearum and Colletotrichum micotianae has shown that pyrazole analogues containing an aryl trifluoromethoxy group can have potent activity. nih.govsemanticscholar.org One derivative (1v) exhibited an inhibition rate of 81.22% against F. graminearum, slightly higher than the commercial fungicide pyraclostrobin. nih.govsemanticscholar.org Another study focusing on pyrazole carboxamides and isoxazolol pyrazole carboxylates found that one compound (7ai) displayed strong antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the positive control, carbendazol. nih.gov

Against human pathogens, pyrazole derivatives have shown efficacy against species like Candida albicans and Aspergillus niger. nih.govmeddocsonline.org A study on pyrazole-1-carbothiohydrazide derivatives found that compound 21c showed the highest activity against Candida albicans with an inhibition zone of 25 mm, while compound 21a was highly active against Aspergillus niger with an inhibition zone of 35 mm. nih.gov

Anti-Biofilm Formation Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antimicrobial agents. chiet.edu.eg The ability to inhibit biofilm formation is therefore a critical attribute for new antimicrobial compounds. Several thiourea derivatives have been investigated for their anti-biofilm potential.

Studies on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold revealed that specific compounds could effectively inhibit biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.govjst.go.jp Similarly, research on thioureas with a 3-amino-1H-1,2,4-triazole scaffold showed that certain products effectively inhibited S. epidermidis biofilm formation, with one compound being particularly promising with IC₅₀ values of 2-6 μg/mL. nih.gov Another study focused on pyrazoline derivatives against Salmonella species found that the compounds could prevent biofilm formation, leading to a significant reduction of up to 5.2 log10 in bacterial load. semanticscholar.org

Activity Against Multi-Drug Resistant Strains (e.g., MRSA)

Derivatives of this compound have demonstrated notable in vitro activity against multi-drug resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The pyrazole scaffold is recognized as a "privileged substructure" in medicinal chemistry, and its derivatives have been evaluated for various therapeutic applications, including infectious diseases. nih.gov

Research into a novel library of pyrazolyl thioureas (PTUs) revealed significant antibacterial activity against several Gram-positive antibiotic-resistant strains. nih.gov These compounds are characterized by a carboxyethyl function at the C4 position of the pyrazole ring, a benzoyl thiourea segment at C5 (either unsubstituted or fluoro-substituted), and various hydroxyalkyl chains at the N1 position. nih.gov Time-killing experiments performed on MRSA strains for the most active compounds confirmed their bactericidal potential. nih.gov

Substituted pyrazole derivatives have been identified as potent growth inhibitors of MRSA, with some compounds exhibiting Minimum Bactericidal Concentration (MBC) values below 0.2 μM. nih.gov For instance, certain N-(trifluoromethylphenyl) derivatives showed significant potency against Gram-positive bacteria, including MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml. nih.gov These compounds were also effective against clinical isolates of antibiotic-resistant S. aureus and were found to be relatively non-toxic to human HEK-293 cells. nih.gov The mode of action for some of these derivatives involves a multi-pathway bactericidal effect, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov

Further modifications, such as the introduction of a cyclic amine to alkynylphenylpyrazole derivatives, have been explored to improve physicochemical properties while maintaining antibacterial activity against MRSA. ekb.eg One such derivative containing an azetidine (B1206935) moiety demonstrated moderate activity against MRSA and showed an enhanced pharmacokinetic profile. ekb.eg

Table 1: In Vitro Activity of Pyrazole Derivatives Against MRSA

| Compound Type | Activity Metric | Value | Reference |

|---|---|---|---|

| Pyrazole-thiazole derivatives | MBC | <0.2 μM | nih.gov |

| N-(trifluoromethylphenyl) derivatives | MIC | 0.78 μg/ml | nih.gov |

| Dihydrotriazine substituted pyrazoles | MIC | 1 μg/ml | nih.gov |

| Azetidine-containing alkynylphenylpyrazoles | Antibacterial Activity | Moderate | ekb.eg |

Anti-inflammatory Properties (In Vitro)

This compound derivatives are part of the broader class of pyrazole compounds, which have been extensively investigated for their anti-inflammatory potential. nih.govnih.govsci-hub.se The anti-inflammatory and analgesic properties of the first pyrazole, antipyrine, were discovered in 1887. sci-hub.se Modern research continues to explore these scaffolds for their ability to modulate inflammatory responses.

In vitro studies have shown that various 1,3,4,5-tetrasubstituted pyrazole derivatives can exhibit significant anti-inflammatory effects. mdpi.com For example, one study reported a compound with 93.80% inhibition in an in vitro assay, which was superior to the standard drug diclofenac (B195802) sodium (90.21%) at the same concentration. mdpi.com The anti-inflammatory potency of these derivatives is often influenced by the nature of the substituents on the pyrazole ring. mdpi.com

The thiourea moiety itself is considered an important pharmacophore that can contribute to the anti-inflammatory activity of molecules. mdpi.com The combination of the pyrazole core and the thiourea functional group in this compound derivatives provides a promising framework for the development of new anti-inflammatory agents.

Modulation of Inflammatory Pathways and Enzyme Targets (e.g., 5-Lipoxygenase inhibition)

A key mechanism behind the anti-inflammatory effects of pyrazole derivatives is their ability to inhibit crucial enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). sci-hub.se 5-Lipoxygenase (5-LOX) is a key enzyme that metabolizes arachidonic acid into leukotrienes, which are potent mediators of inflammatory responses. nih.gov

Several novel classes of pyrazole derivatives have been designed and synthesized as potent 5-LOX inhibitors. nih.gov Structural optimization of lead compounds has resulted in new derivatives that exhibit more potent inhibitory activity against 5-LOX in various assays, including those using polymorphonuclear leukocytes (PMNLs) and human whole blood (HWB). nih.gov For instance, compound 4e (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo nih.govnih.govdioxol-5-yl)-1-(4-amino-sulfonylphenyl)-1H-pyrazole-3-carboxamide) was identified as a potent 5-LOX inhibitor. nih.gov Molecular docking studies have further supported the experimental data, confirming the interaction of these compounds with the enzyme's active site. nih.gov

Thiourea derivatives of other anti-inflammatory drugs have also shown significant inhibition of 5-LOX. mdpi.com This suggests that the thiourea moiety in this compound can play a crucial role in targeting this inflammatory enzyme. A pyrazolone-thiadiazole hybrid molecule was also suggested through in silico docking studies to be a possible 5-LOX inhibitor, highlighting the potential of such combined scaffolds for anti-inflammatory drug design. mdpi.com

Table 2: 5-LOX Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Key Finding | Reference |

|---|---|---|

| 1,5-disubstituted pyrazole-3-carboxamines | Potent 5-LOX inhibition in PMNLs and HWB assays. | nih.gov |

| Pyrazolone-thiadiazole hybrid | Identified as a potential 5-LOX inhibitor via in silico docking. | mdpi.com |

Antioxidant Capacity (In Vitro)

Pyrazole derivatives, including those with a thiourea moiety, have been evaluated for their antioxidant properties. nih.govresearchgate.net Oxidative stress is implicated in numerous diseases, making the discovery of effective antioxidants a significant area of research. nih.gov

The in vitro antioxidant activity of newly synthesized pyrazole derivatives has been determined using methods such as the nitric oxide scavenging assay. researchgate.net In one study, N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives were synthesized and evaluated, demonstrating their potential to counteract oxidative stress. researchgate.net

Other studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to assess antioxidant capacity. mdpi.comnih.gov A series of novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties were screened, with several compounds showing excellent radical scavenging activity in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays, comparable to the standard antioxidant ascorbic acid. nih.gov For example, compounds 5g and 5h from a series of thienyl-pyrazoles showed excellent DPPH and hydroxyl radical scavenging activities, with IC50 values superior to the respective controls. nih.gov

Table 3: In Vitro Antioxidant Activity of Pyrazole Derivatives

| Compound Series | Assay Method | Key Result | Reference |

|---|---|---|---|

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives | Nitric Oxide Scavenging | Demonstrated antioxidant activity. | researchgate.net |

| Pyrazole-naphthalene-pyrazoline hybrids | DPPH, NO, Superoxide Scavenging | Excellent radical scavenging activity, comparable to ascorbic acid. | nih.gov |

| Thienyl-pyrazoles (5g, 5h) | DPPH Radical Scavenging | IC50 = 0.245 ± 0.01 μM and 0.284 ± 0.02 μM | nih.gov |

| Thienyl-pyrazoles (5g, 5h) | Hydroxyl Radical Scavenging | IC50 = 0.905 ± 0.01 μM and 0.892 ± 0.01 μM | nih.gov |

Other Biological Activities (In Vitro) and Enzyme Inhibition Profiles

Beyond their antibacterial, anti-inflammatory, and antioxidant activities, this compound derivatives and related pyrazole structures have been explored for a wide range of other in vitro biological effects and enzyme inhibition capabilities.

Enzyme Inhibition:

Kinase Inhibition: Pyrazole derivatives have been designed as selective inhibitors of various kinases. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Compound 8a in this series showed an IC50 value of 227 nM against JNK3. nih.gov Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been developed as multitarget enzyme inhibitors, showing potent activity against targets like EGFR, VEGFR-2, and Topo-II. mdpi.com

Macrophage Migration Inhibitory Factor (MIF) Inhibition: N-benzoyl-N'-phenylthiourea derivatives have been investigated as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a potential target in inflammatory diseases. researchgate.net

15-Lipoxygenase (15-LOX) Inhibition: In addition to 5-LOX, pyrazole derivatives have been shown to inhibit 15-LOX. nih.gov Molecular docking of one such compound endorsed its proper binding at the active site of human 15-LOX. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) Inhibition: Pyrazole-based compounds have been synthesized as potential inhibitors of the bacterial enzyme DapE, representing a target for new antibiotics. nih.gov

Other In Vitro Activities:

Anticancer Activity: The pyrazole scaffold is present in many compounds evaluated for anticancer properties. ekb.eg Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated distinct growth-inhibitory activity against various cancer cell lines. mdpi.com

Antifungal and Antiviral Properties: The pyrazole and pyrazolone (B3327878) cores are reported to be components of molecules with antifungal and antiviral activities. nih.govekb.eg

This broad spectrum of activity underscores the versatility of the pyrazole and pyrazolyl-thiourea scaffolds in medicinal chemistry for targeting a diverse array of enzymes and biological pathways. nih.gov

Computational Chemistry and in Silico Modeling for Mechanistic Insights and Rational Design

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of N-1H-Pyrazol-3-ylthiourea. These calculations offer a detailed picture of the molecule's electronic landscape and energetic features.

DFT calculations are instrumental in elucidating the electronic structure of pyrazole-thiourea derivatives. By optimizing the molecular geometry, researchers can analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for determining the molecule's reactivity and stability. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Quantum chemical parameters derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. These global reactivity descriptors help in predicting how the molecule will interact with other chemical species. The distribution of Mulliken atomic charges, also obtained from DFT, reveals the electrophilic and nucleophilic sites within the molecule, offering insights into its potential reaction mechanisms. In studies of related 1-(4-(1H-pyrazol-5-yl)phenyl)−3-phenylthiourea compounds, DFT/B3LYP methodology was employed to explore their configuration and the energetic features of their FMOs, revealing comparable energy gaps among the derivatives researchgate.net.

Table 1: Calculated Quantum Chemical Parameters for Pyrazole-Thiourea Analogs

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A measure of chemical reactivity and stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Helps in understanding charge transfer in reactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |

This table is illustrative and based on typical parameters calculated for pyrazole (B372694) derivatives.

Computational methods are also employed to predict spectroscopic signatures, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) for pyrazole derivatives have shown good agreement with experimental spectra mdpi.comsciforum.netmdpi.com. This synergy between computational and experimental spectroscopy is vital for confirming the synthesized structures.

Furthermore, DFT calculations are crucial for studying the tautomeric equilibria in pyrazole systems. The pyrazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. Theoretical calculations can determine the relative energies of these tautomers, predicting the most stable form in different environments (gas phase or in solution). For substituted pyrazoles, the presence of different functional groups can significantly influence the tautomeric preference researchgate.netfu-berlin.de. Studies on related chromenopyrazolopyrimidinones, which also feature a pyrazole moiety, have utilized DFT to investigate their tautomeric forms mdpi.comsciforum.net.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is extensively used to understand the interactions between this compound analogs and their potential biological targets.

Molecular docking simulations provide valuable information on the binding affinity and interaction modes of pyrazole-thiourea derivatives with various biomolecular targets. These simulations can predict the binding energy, which is an estimate of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex.

The analysis of the docked poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, in studies of pyrazole derivatives containing a thiourea (B124793) or urea moiety, molecular docking has been used to identify key amino acid residues in the active site of enzymes like epidermal growth factor receptor (EGFR) and HER-2 that are crucial for binding nih.govresearchgate.net. These insights are critical for understanding the mechanism of action and for the rational design of more potent inhibitors. Docking studies on 1H-pyrazole derivatives have shown that these compounds can fit well within the binding pockets of various protein kinases rsc.org.

Table 2: Illustrative Molecular Docking Results for a Pyrazole-Thiourea Analog with a Protein Target

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Interacting Residues | Gln178, Arg499, Phe504 | Key amino acid residues in the active site involved in binding. |

| Hydrogen Bonds | Formed with the backbone of Gln178 and side chain of Arg499. | Crucial for the stability and specificity of the ligand-receptor complex. |

This table represents a hypothetical example based on typical docking results for pyrazole derivatives.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of this compound and its complexes with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms vary with time nih.govnih.gov.

By analyzing the MD trajectory, it is possible to explore the conformational landscape of the molecule, identifying the most stable and accessible conformations. When applied to a ligand-receptor complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking and provide insights into the dynamic nature of the interactions. Enhanced sampling techniques in MD can be used to explore rare conformational transitions that may be important for biological function nih.govnih.govresearchgate.netarxiv.org. Studies on pyrazole-containing imide derivatives have utilized molecular dynamics to explore the most likely binding mode with their protein target researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for identifying the key structural features that are responsible for the activity of this compound and its analogs.

SAR studies involve qualitatively analyzing how changes in the structure of a molecule affect its biological activity. For instance, the introduction, removal, or modification of different functional groups on the pyrazole or thiourea moieties can lead to significant changes in activity, providing valuable information for the design of new compounds rsc.orgnih.govfrontiersin.org.

QSAR studies take a quantitative approach by developing mathematical models that relate the biological activity to various molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D structure of the molecules. Several 3D-QSAR studies have been performed on pyrazole derivatives containing a thiourea skeleton to develop models that can predict their anticancer activity and guide the design of new, more potent inhibitors researchgate.netnih.govresearchgate.netijpsr.com. These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

Table 3: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Describes the electronic properties and charge distribution. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | A measure of the molecule's lipophilicity. |

Virtual Screening and Lead Optimization Strategies

Virtual screening has become a cornerstone in the initial stages of drug discovery for identifying promising candidates from large compound libraries. For pyrazole derivatives containing a thiourea skeleton, structure-based virtual screening (SBVS) has been employed to identify potential therapeutic agents against various cancer-related protein targets. nih.gov This process involves docking a library of compounds into the active site of a target protein to predict their binding affinity and orientation.

One approach to lead optimization involves the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. researchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized to build predictive models. These models can then guide the rational design of new compounds with enhanced biological activity. researchgate.net For instance, a study on a series of pyrazole derivatives with a thiourea skeleton as potential epidermal growth factor receptor (EGFR) kinase inhibitors demonstrated the successful application of CoMFA and CoMSIA models. The high predictive power of these models, with conventional R² values of 0.982 and 0.980 respectively, allowed for the design of novel compounds with potentially improved inhibitory activity. researchgate.net

Molecular docking studies are instrumental in elucidating the binding modes of pyrazole-thiourea derivatives with their biological targets. nih.govekb.eg For example, in silico docking of pyrazole derivatives into the active sites of proteins like C-RAF and VEGFR has helped identify key intermolecular interactions. nih.gov This information is crucial for lead optimization, as it allows for targeted modifications of the compound's structure to enhance binding affinity and selectivity. eurasianjournals.com

Following initial screening and docking, molecular dynamics (MD) simulations can be employed to assess the stability of the protein-ligand complex over time. nih.gov These simulations provide a dynamic view of the interactions and can help to validate the binding modes predicted by docking studies. eurasianjournals.comeurasianjournals.com The combination of these in silico techniques provides a robust platform for the virtual screening of compound libraries and the subsequent rational design and optimization of lead candidates based on the this compound scaffold.

Table 1: Key Findings from In Silico Studies of Pyrazole-Thiourea Derivatives

| Study Focus | Computational Method(s) | Key Findings | Reference(s) |

| Anti-cancer Agents | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, ADMET Prediction | Generated highly predictive CoMFA and CoMSIA models (R² = 0.982 and 0.980, respectively) for EGFR kinase inhibitors. This guided the design of ten new compounds with favorable drug-likeness and ADMET properties. | researchgate.net |

| Cancer Therapeutics | Structure-Based Virtual Screening (SBVS), Molecular Docking, Molecular Dynamics (MD) Simulations | Identified several pyrazole derivatives (M33, M36, M72, and M76) as potential inhibitors for HDAC, C-RAF, CYP72, and VEGFR proteins, respectively, based on binding interactions and stable MD simulation characteristics. | nih.gov |

| Anti-melanoma Agents | Molecular Docking, SAR Studies | Docking studies helped to rationalize the structure-activity relationship of 1H-pyrazole-4-urea derivatives as BRAFV600E inhibitors, guiding further optimization to improve potency. | nih.gov |

| Biologically Active Agents | DFT/TDFT, Molecular Docking, ADME Prediction | Evaluated electronic and physicochemical properties of novel pyrazole-linked methylenehydrazono-thiazole derivatives, with docking studies revealing binding energies and interactions with Dihydrofolate Reductase (DHFR). | ekb.eg |

Emerging Research Avenues and Future Directions for N 1h Pyrazol 3 Ylthiourea Chemistry

Design and Synthesis of Novel N-1H-Pyrazol-3-ylthiourea Derivatives with Enhanced Biological Profiles.

The core of advancing this compound chemistry lies in the strategic design and synthesis of new derivatives with improved biological activities. frontiersin.orgmdpi.com The inherent flexibility of the pyrazole (B372694) and thiourea (B124793) moieties allows for extensive structural modifications to enhance potency, selectivity, and pharmacokinetic properties. frontiersin.orgontosight.ai

Researchers have successfully synthesized various this compound derivatives using methods such as ultrasound-mediated synthesis, which offers a rapid and environmentally sustainable approach. researchgate.netresearchgate.net Synthetic strategies often involve the reaction of 3-aminopyrazole (B16455) precursors with appropriately substituted isothiocyanates. acs.orgnih.gov Modifications typically focus on introducing diverse substituents at different positions of the pyrazole ring and the phenyl group of the thiourea moiety. frontiersin.org For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties and, consequently, the biological activity of the molecule. acs.org

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel derivatives. frontiersin.org For example, it has been observed that the nature and position of substituents on the phenyl ring attached to the thiourea can dramatically alter the anticancer or antimicrobial activity. acs.orgresearchgate.net The combination of the pyrazole ring and the thiourea moiety has proven to be a successful strategy in the development of various anti-proliferative agents. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives and their Reported Activities

| Compound Name | Synthesis Method | Reported Biological Activity |

| N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide | Ultrasound-mediated synthesis | Anticancer, induced G2/M cell cycle arrest. mdpi.comresearchgate.netresearchgate.net |

| 1-(4-chlorobenzyl)-3-(1H-pyrazol-3-yl)thiourea | Reaction of 1H-pyrazol-3-amine with 4-chlorobenzyl isothiocyanate | Antibacterial against MSSA and MRSA. acs.org |

| N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thiourea | Reaction of aminopyrazole with isothiocyanate | Cytotoxic effect against cancer cells. mdpi.com |

| Pyrazole-containing biguanide (B1667054) derivatives | Not specified | Cytotoxicity against bladder cancer cells. nih.gov |

Advanced Mechanistic Studies on Cellular and Molecular Targets.

A deeper understanding of how this compound derivatives exert their biological effects is paramount for their development as therapeutic agents. Advanced mechanistic studies are being employed to identify their specific cellular and molecular targets.

Several studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. mdpi.comresearchgate.net For instance, some derivatives have been shown to trigger apoptosis via mitochondrial pathways and cause cell cycle arrest, typically at the G2/M phase, thereby halting cancer progression.

The inhibition of specific enzymes is another key mechanism of action. Pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial for cell signaling and proliferation. nih.gov For example, certain pyrazolyl-thiazole derivatives have shown inhibitory activity against aldose reductase and α-glycosidase, enzymes implicated in diabetic complications. nih.gov Molecular docking studies have been instrumental in visualizing the binding interactions of these compounds with the active sites of their target proteins, providing insights into the structural basis of their inhibitory activity. nih.govmdpi.commdpi.com

Exploration of Materials Science Applications and Supramolecular Assembly.

Beyond their biological applications, the unique structural features of this compound derivatives make them intriguing candidates for applications in materials science. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=S and pyrazole nitrogen atoms) facilitates the formation of well-defined supramolecular assemblies. conicet.gov.ar

The ability of the thiourea moiety to coordinate with metal ions opens up possibilities in the field of coordination chemistry. conicet.gov.ar The resulting metal complexes can exhibit interesting photophysical, catalytic, or magnetic properties. The pyrazole ring itself is a well-known ligand in coordination chemistry, further expanding the potential for creating novel materials. a2bchem.com The self-assembly of these molecules can lead to the formation of organized structures like gels, liquid crystals, or porous materials with potential applications in sensing, catalysis, or separations.

Development of Structure-Based Rational Drug Design Approaches.

The availability of crystal structures of target proteins has paved the way for structure-based rational drug design of this compound derivatives. nih.govnih.gov This approach involves using computational tools like molecular docking and pharmacophore modeling to design molecules that can bind with high affinity and selectivity to the active site of a specific biological target. nih.govresearchgate.net

For instance, molecular docking studies have been extensively used to predict the binding modes of pyrazole derivatives within the active sites of enzymes like cyclooxygenase-2 (COX-2) and various kinases. nih.govnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. researchgate.net This information is then used to guide the synthesis of new derivatives with optimized binding properties. nih.govnih.gov The integration of combinatorial chemistry with molecular docking and deep learning has been proposed as a powerful strategy to accelerate the discovery of potent inhibitors. nih.govresearchgate.netresearcher.life

Synergistic Approaches: Combination Therapies and Multi-Target Ligands.

To enhance therapeutic efficacy and overcome drug resistance, researchers are exploring the use of this compound derivatives in combination with other drugs or as multi-target ligands. biointerfaceresearch.com

Combination therapy involves administering a pyrazole derivative alongside another therapeutic agent to achieve a synergistic effect. For example, the potential synergistic cytotoxicity of a 5-aminopyrazole derivative with cisplatin, a conventional chemotherapy drug, has been investigated against human cervical cancer cells. mdpi.com Such combinations can allow for lower doses of each drug, potentially reducing side effects. nih.gov

The design of multi-target ligands, where a single molecule is engineered to interact with multiple biological targets, is an emerging and promising strategy. biointerfaceresearch.comacs.org Given the broad spectrum of biological activities exhibited by pyrazole and thiourea scaffolds, it is conceivable to design this compound derivatives that can simultaneously modulate different pathways involved in a disease. For instance, a single compound could be designed to inhibit both a protein kinase and a protein involved in angiogenesis, offering a more comprehensive approach to cancer treatment. biointerfaceresearch.com

Q & A

Q. What are the standard synthetic routes for preparing N-1H-Pyrazol-3-ylthiourea derivatives, and how are their structures confirmed?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiourea moieties can be introduced through reactions of pyrazole-3-amine derivatives with isothiocyanates under basic conditions. Structural confirmation relies on 1H/13C NMR (to verify proton environments and carbon frameworks), IR spectroscopy (to confirm thiourea C=S stretching at ~1200–1400 cm⁻¹), and LC-MS for molecular weight validation. Elemental analysis ensures purity .

Q. How is the structural characterization of this compound performed using crystallographic techniques?